

using 2-Chloro-4-methyl-5-nitrophenol in dye synthesis

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Compound of Interest

Compound Name: 2-Chloro-4-methyl-5-nitrophenol

CAS No.: 100959-50-0

Cat. No.: B3183575

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Application Note: **2-Chloro-4-methyl-5-nitrophenol** in High-Performance Dye Synthesis

Executive Summary

This guide details the technical application of **2-Chloro-4-methyl-5-nitrophenol** (CAS 100959-50-0) as a critical intermediate in the synthesis of azo and metal-complex dyes. While the compound itself possesses chromophoric properties due to the nitro group, its primary industrial value lies in its role as a "masked" diazo component.

The core workflow involves the regioselective reduction of the nitro group to an amine, yielding 5-amino-2-chloro-4-methylphenol. This derivative serves as a versatile diazonium precursor for coupling with naphthols, pyrazolones, and acetoacetanilides to generate solvent, acid, and disperse dyes. This note provides validated protocols for its reduction, diazotization, and subsequent coupling.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

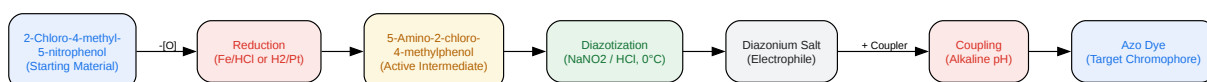
Property	Specification
Chemical Name	2-Chloro-4-methyl-5-nitrophenol
CAS Number	100959-50-0
Molecular Formula	C ₇ H ₆ ClNO ₃
Molecular Weight	187.58 g/mol
Appearance	Yellow to orange crystalline solid
Solubility	Soluble in ethanol, ethyl acetate, alkaline water; insoluble in acidic water
Key Function	Precursor to 5-amino-2-chloro-4-methylphenol (Diazo Component)

Mechanism of Action: The Chromophore Pathway

The utility of **2-Chloro-4-methyl-5-nitrophenol** relies on a three-stage transformation logic:

- **Activation (Reduction):** The electron-withdrawing nitro group (-NO₂) is reduced to an electron-donating amino group (-NH₂). This reverses the electronic character of the C5 position, making it susceptible to diazotization.
- **Diazotization:** The resulting amine reacts with nitrous acid to form a diazonium salt (Ar-N₂⁺). [1] The presence of the ortho-chloro group (at C2) and the para-hydroxyl group (at C1) influences the stability and color shift (bathochromic shift) of the final dye.
- **Coupling:** The diazonium species attacks an electron-rich coupler (e.g., β-naphthol) to form the azo linkage (-N=N-), completing the chromophore.

Synthesis Pathway Diagram



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Figure 1: Strategic pathway converting the nitro-precursor into a functional azo dye.

Experimental Protocols

Protocol A: Reduction to 5-Amino-2-chloro-4-methylphenol

Objective: Convert the nitro group to an amine without dechlorinating the ring.

Reagents:

- **2-Chloro-4-methyl-5-nitrophenol** (10.0 g, 53 mmol)
- Iron powder (12.0 g, ~4 eq) or Pt/C catalyst (5% loading)
- Ethanol (100 mL)
- Hydrochloric acid (conc., 2 mL) or Ammonium Chloride (sat. aq.)

Procedure (Iron Reduction Method - Robust & Scalable):

- **Setup:** Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and thermometer.
- **Dissolution:** Charge the flask with 10.0 g of the nitrophenol and 100 mL of 80% ethanol. Heat to 60°C to ensure complete dissolution.
- **Activation:** Add 2 mL of concentrated HCl (or 30 mL saturated NH₄Cl solution for milder conditions) to the mixture.
- **Addition:** Add iron powder portion-wise over 30 minutes. The reaction is exothermic; maintain temperature between 75-80°C.
- **Reflux:** Heat to reflux for 2–3 hours. Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 1:1). The yellow nitro spot should disappear, replaced by a polar, fluorescent amine spot.

- Workup: Filter the hot mixture through Celite to remove iron sludge. Wash the cake with hot ethanol.
- Isolation: Neutralize the filtrate with sodium bicarbonate. Concentrate the solvent under reduced pressure. Recrystallize the residue from toluene or water/ethanol to yield off-white needles of 5-amino-2-chloro-4-methylphenol.

Expected Yield: 85–92%

Protocol B: Diazotization and Azo Coupling

Objective: Synthesize a model red azo dye using β -naphthol as the coupler.

Reagents:

- 5-Amino-2-chloro-4-methylphenol (Synthesized in Protocol A)
- Sodium Nitrite (NaNO_2)[1]
- Hydrochloric Acid (HCl)
- β -Naphthol (2-Naphthol)
- Sodium Hydroxide (NaOH)[2]

Step 1: Diazotization

- Suspend 5-amino-2-chloro-4-methylphenol (1.57 g, 10 mmol) in 10 mL of 5M HCl.
- Cool the suspension to 0–5°C in an ice-salt bath. Critical: Temperature must not exceed 5°C to prevent decomposition.
- Add a solution of sodium nitrite (0.76 g, 11 mmol) in 5 mL water dropwise.
- Stir for 30 minutes. The solution should become clear (diazonium salt formation). Destroy excess nitrous acid with a pinch of urea or sulfamic acid (test with starch-iodide paper; it should remain white).

Step 2: Coupling

- Coupler Preparation: Dissolve β -naphthol (1.44 g, 10 mmol) in 20 mL of 10% NaOH solution. Cool to 0–5°C.[3]
- Reaction: Slowly add the cold diazonium salt solution to the alkaline β -naphthol solution over 20 minutes. Maintain pH > 9 using NaOH if necessary.
- Observation: A deep red precipitate will form immediately.
- Finishing: Stir for 1 hour at low temperature, then allow to warm to room temperature. Acidify slightly with acetic acid to pH 6 to ensure full precipitation.
- Filtration: Filter the dye, wash copiously with water, and dry in a vacuum oven at 50°C.

Troubleshooting & Optimization

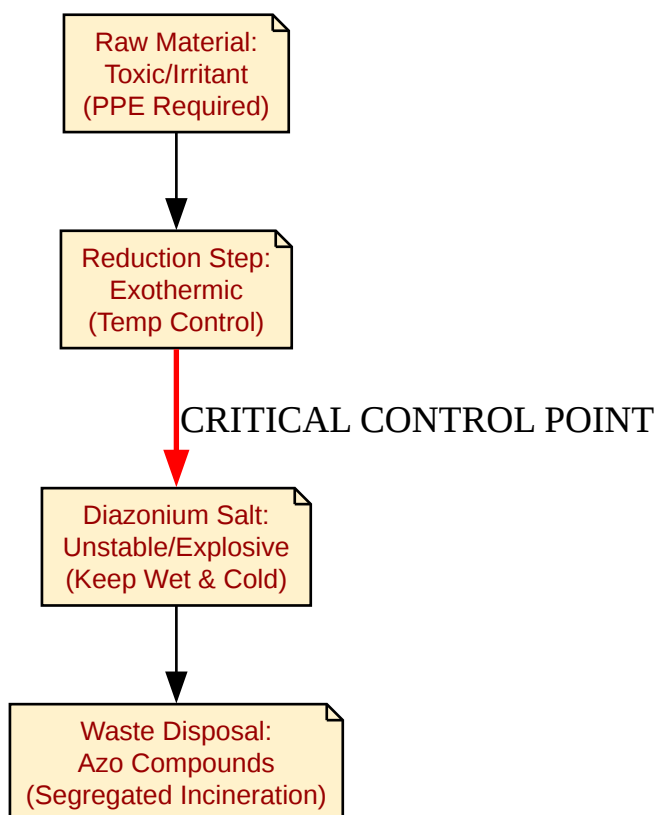
Issue	Probable Cause	Corrective Action
Low Yield in Reduction	Incomplete reduction or loss in iron sludge.	Increase reaction time; ensure thorough washing of the iron filter cake with hot solvent.
Dechlorination	Over-reduction (Hydrogenolysis).	If using catalytic hydrogenation (H ₂ /Pd), switch to Fe/HCl or use Pt/C which is less prone to dehalogenation.
Tarry Diazo Product	Temperature > 5°C during diazotization.	Strictly control temperature; add ice directly to the reaction vessel if needed.
Dull Color	Impure coupling component or wrong pH.	Recrystallize the coupler; ensure coupling pH is alkaline (9–10) for phenols.

Safety & Handling Protocol

- Nitrophenol Hazard: **2-Chloro-4-methyl-5-nitrophenol** is toxic if swallowed and a skin irritant. Handle in a fume hood.

- Explosion Risk: Dry diazonium salts are shock-sensitive explosives. Never dry the intermediate diazonium salt. Proceed immediately to the coupling step.
- Thermal Stability: Do not heat the nitrophenol above its decomposition point during drying.

Process Safety Diagram



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Figure 2: Critical safety control points in the synthesis workflow.

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